molecular formula C16H23NO6S2 B2844822 Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 2210139-47-0

Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate

Cat. No.: B2844822
CAS No.: 2210139-47-0
M. Wt: 389.48
InChI Key: WGJWXDCZQQIEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound that features a piperidine ring, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions . The phenethylsulfonyl group is then introduced through sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions . Finally, the esterification of the sulfonylated piperidine with methyl acetate completes the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(phenylsulfonyl)piperidin-4-yl)sulfonyl)acetate
  • Methyl 2-((1-(benzylsulfonyl)piperidin-4-yl)sulfonyl)acetate
  • Methyl 2-((1-(tosyl)piperidin-4-yl)sulfonyl)acetate

Uniqueness

Methyl 2-((1-(phenethylsulfonyl)piperidin-4-yl)sulfonyl)acetate is unique due to the presence of the phenethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound in drug design .

Properties

IUPAC Name

methyl 2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S2/c1-23-16(18)13-24(19,20)15-7-10-17(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJWXDCZQQIEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.